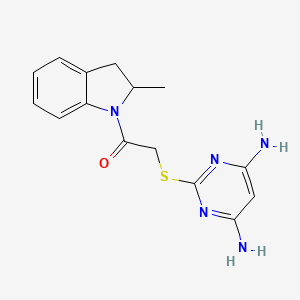
2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide
Übersicht
Beschreibung
2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with hydroxy, methoxy, and carboxamide functional groups.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential anti-cancer and anti-microbial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxyaniline with 2-hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a quinoline-3-carboxylic acid derivative.
Reduction: Formation of a tetrahydroquinoline-3-carboxamide derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with proteins, inhibiting their function and inducing apoptosis in cancer cells . The pathways involved include the generation of reactive oxygen species (ROS) and the activation of caspase enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-hydroxy-N-(2-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide
- 2-hydroxy-N-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide
- 2-hydroxy-N-(3-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide
Uniqueness
The uniqueness of 2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-6-7-16-12(8-11)9-15(18(22)20-16)17(21)19-13-4-3-5-14(10-13)23-2/h3-5,9-11H,6-8H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXXHICKOKNRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile](/img/structure/B4506682.png)
![3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4506694.png)

![5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide](/img/structure/B4506709.png)
![N-1H-benzimidazol-2-yl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B4506714.png)
![3-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4506715.png)
![ethyl 5-amino-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B4506745.png)
![N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4506756.png)


![1-{3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE](/img/structure/B4506778.png)
![N-[1-(4-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4506780.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4506782.png)
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4506787.png)
